BenchChemオンラインストアへようこそ!

Traxoprodil mesylate

NMDA receptor NR2B selectivity subunit pharmacology

Traxoprodil mesylate is a potent, non-competitive NR2B-selective NMDA receptor antagonist with >1000-fold selectivity over NR2A and 200-fold reduced α1-adrenergic affinity versus ifenprodil. Its unique behavioral profile in 5-CSRTT and DMTP assays distinguishes it from Ro 25-6981 and ifenprodil. With established in vivo efficacy (neuropathic pain ED50 = 4.1 mg/kg), defined human therapeutic plasma levels (>200 ng/mL), and confirmed CNS penetration, it serves as an essential reference compound for preclinical pain, neurodegeneration, and CNS drug delivery studies.

Molecular Formula C21H29NO6S
Molecular Weight 423.5 g/mol
CAS No. 188591-67-5
Cat. No. B1681364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraxoprodil mesylate
CAS188591-67-5
Synonyms1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol
CP 101,606
CP-101,606
CP-101606
CP101,606
traxoprodil
traxoprodil mesylate
Molecular FormulaC21H29NO6S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
InChIInChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1
InChIKeyOZBWUANKVIMZIA-WRRDZZDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Traxoprodil Mesylate (CAS 188591-67-5): Product Overview for Research and Industrial Procurement


Traxoprodil mesylate (also known as CP-101,606 mesylate) is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor that exhibits high selectivity for the NR2B subunit . This compound is the mesylate salt form of the free base traxoprodil (CAS 134234-12-1) . Its primary mechanism of action involves binding to an allosteric modulatory site on the NR2B subunit, distinct from the glutamate or glycine binding sites, leading to inhibition of NMDA receptor-mediated calcium influx . Traxoprodil has been extensively studied for its neuroprotective and antidepressant-like effects in preclinical models and has advanced to Phase 2 clinical trials for conditions such as traumatic brain injury, major depressive disorder, and Parkinson's disease [1].

Why NR2B Antagonists Are Not Interchangeable: The Case for Traxoprodil Mesylate Differentiation


Within the class of NR2B-selective NMDA receptor antagonists, compounds such as ifenprodil, Ro 25-6981, and radiprodil exhibit distinct pharmacological profiles, including variations in subunit selectivity, off-target receptor affinities, and in vivo behavioral outcomes [1]. Simple substitution based solely on in vitro NR2B potency is inadequate, as even minor structural differences can result in divergent safety margins, pharmacokinetic properties, and functional effects [2]. The following quantitative evidence guide details specific, measurable points of differentiation for traxoprodil mesylate that are critical for informed scientific selection and procurement.

Traxoprodil Mesylate: Quantitative Differentiation Evidence for Scientific Procurement


NR2B Subunit Selectivity: >1000-Fold Preference Over NR2A

Traxoprodil demonstrates high selectivity for the NR2B subunit of the NMDA receptor, with an IC50 of 8–13 to 60 nM for NR2B-containing receptors, compared to an IC50 of 10 µM for NR2A-containing receptors, resulting in a selectivity ratio greater than 1000-fold [1]. In contrast, the prototypical NR2B antagonist ifenprodil exhibits significantly lower selectivity, with reported IC50 values of <0.8 µM for NR2B and >100 µM for NR2A, yielding approximately a 125-fold selectivity window [2][3].

NMDA receptor NR2B selectivity subunit pharmacology ion channel

Alpha-1 Adrenergic Receptor Selectivity: 200-Fold Improvement Over Ifenprodil

Traxoprodil exhibits significantly reduced affinity for α1-adrenergic receptors compared to the first-generation NR2B antagonist ifenprodil. The IC50 of traxoprodil for α1-adrenergic receptors is approximately 20 µM, whereas ifenprodil displays an IC50 of approximately 100 nM, representing a 200-fold improvement in selectivity for traxoprodil [1].

off-target pharmacology receptor selectivity CNS safety

In Vivo Behavioral Differentiation: Divergent Cognitive Effects Compared to Ro 25-6981 and Ifenprodil

In a rat 5-choice serial reaction time task (5-CSRTT), traxoprodil (1–10 mg/kg) and Ro 25-6981 (3–30 mg/kg) both increased premature responding but also increased response speed without an error trade-off, whereas ifenprodil (1–10 mg/kg) slowed response speed and increased omissions without affecting premature responding [1]. In an operant delayed match to position (DMTP) task, traxoprodil (1–10 mg/kg) improved accuracy and increased response speed, effects not observed with Ro 63-1908 [1].

cognition behavioral pharmacology 5-CSRTT impulsivity

Validated In Vivo Pharmacokinetics and CNS Penetration in Human Patients

Clinical studies have established that an intravenous infusion of traxoprodil at 0.75 mg/kg/hr for 2 hours followed by 0.37 mg/kg/hr achieves and sustains therapeutic plasma concentrations above 200 ng/mL in patients with traumatic brain injury [1][2]. Furthermore, cerebrospinal fluid (CSF) concentrations were found to be slightly higher than plasma concentrations by the end of infusion, confirming good penetration into the central nervous system [2].

pharmacokinetics CNS penetration therapeutic plasma concentration clinical trial

Comparative In Vivo Efficacy in Neuropathic Pain: Lower ED50 Suggests Potency Advantage

In a rat model of neuropathic pain, traxoprodil demonstrated an ED50 of 4.1 mg/kg, which is numerically lower than the minimal effective dose (MED) of 5 mg/kg reported for radiprodil (RGH-896) [1]. This suggests a potential potency advantage, although it should be noted that these values were derived from different studies and may reflect variations in experimental design.

neuropathic pain analgesia ED50 preclinical efficacy

Commercial Availability: High Purity and Defined Solubility for Reproducible Research

Commercially available traxoprodil mesylate is supplied with high purity (≥98% by HPLC) and defined solubility characteristics: 20 mg/mL in DMSO and 10 mg/mL in water . This level of purity and solubility information is essential for ensuring reproducible in vitro and in vivo experimentation and facilitates formulation development.

chemical procurement purity solubility quality control

Optimal Research and Industrial Use Cases for Traxoprodil Mesylate Based on Quantitative Evidence


NR2B-Specific Pathway Dissection in Neuroscience

Due to its >1000-fold selectivity for NR2B over NR2A [1] and 200-fold reduced α1-adrenergic affinity compared to ifenprodil [2], traxoprodil is an ideal tool compound for experiments requiring precise pharmacological isolation of NR2B-mediated signaling, with minimal confounding effects from NR2A antagonism or α1-adrenergic receptor activity.

Cognitive and Behavioral Pharmacology Studies Requiring Distinct Profiles

For researchers investigating the role of NR2B receptors in cognition, attention, or impulsivity, traxoprodil offers a unique behavioral profile that differs from other NR2B antagonists like Ro 25-6981 and ifenprodil, as demonstrated in head-to-head 5-CSRTT and DMTP studies [3]. This makes it a preferred choice for studies seeking to differentiate between NR2B antagonist subtypes.

Preclinical Neuropathic Pain and Neuroprotection Models

The established efficacy of traxoprodil in rodent models of neuropathic pain (ED50 = 4.1 mg/kg) and stroke, coupled with its favorable CNS penetration profile in humans [4][5], supports its use as a reference compound in preclinical studies of pain, neurodegeneration, and CNS injury, particularly when translating findings toward clinical relevance.

Pharmacokinetic and CNS Drug Delivery Research

Given the availability of human pharmacokinetic data, including a defined therapeutic plasma concentration (>200 ng/mL) and confirmed CSF penetration [5][6], traxoprodil serves as a valuable benchmark compound for validating CNS drug delivery models, studying blood-brain barrier penetration, and developing novel NR2B-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Traxoprodil mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.